7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
CAS No.: 688055-40-5
Cat. No.: VC7149661
Molecular Formula: C23H24N4O5S
Molecular Weight: 468.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688055-40-5 |
|---|---|
| Molecular Formula | C23H24N4O5S |
| Molecular Weight | 468.53 |
| IUPAC Name | 7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
| Standard InChI | InChI=1S/C23H24N4O5S/c1-30-16-4-2-15(3-5-16)25-8-10-26(11-9-25)21(28)6-7-27-22(29)17-12-19-20(32-14-31-19)13-18(17)24-23(27)33/h2-5,12-13H,6-11,14H2,1H3,(H,24,33) |
| Standard InChI Key | DILVMPWNNDYBRL-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C23H24N4O5S, with a molecular weight of 468.53 g/mol. Its structural complexity arises from the integration of multiple pharmacophoric elements:
-
A quinazolin-8-one scaffold fused with a dioxolo[4,5-g] ring system.
-
A sulfanylidene (=S) substituent at position 6.
-
A 3-oxopropyl chain at position 7, connected to a 4-(4-methoxyphenyl)piperazine moiety.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 688055-40-5 |
| Molecular Formula | C23H24N4O5S |
| Molecular Weight | 468.53 g/mol |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
| InChI Key | InChI=1S/C23H24N4O5S/c1-30-16-4-2-15(3-5-16)25-8-10-26(11-9-25)21(28)6-7-27-22(29)17-12-19-20(32-14-31-19)13-18(17)24-23(27)33/h2-5,12-13H,6-11,14H2,1H3,(H,24,33) |
Structural Analysis
The quinazolinone core (positions 5–8) provides a planar, aromatic system conducive to π-π stacking interactions, while the dioxolane ring (positions 4 and 5) introduces steric constraints and electron-rich oxygen atoms. The sulfanylidene group at position 6 enhances electrophilicity, potentially enabling covalent binding to biological targets. The piperazine-propanoyl side chain contributes to solubility and may mediate receptor interactions through hydrogen bonding and van der Waals forces.
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Strategy
The synthesis likely involves sequential assembly of the quinazolinone core, dioxolane ring, and side chain:
-
Quinazolinone Formation: Cyclocondensation of anthranilic acid derivatives with carbonyl sources.
-
Dioxolane Installation: Protection of adjacent hydroxyl groups via reaction with dichloromethane or epoxide precursors.
-
Sulfanylidene Introduction: Thionation of a ketone or amide precursor using Lawesson’s reagent or phosphorus pentasulfide.
-
Side Chain Attachment: Alkylation or acylation of the quinazolinone nitrogen with a preformed piperazine-propanoyl fragment.
Critical Reaction Steps
-
Piperazine Derivative Synthesis: 4-(4-Methoxyphenyl)piperazine can be prepared via nucleophilic aromatic substitution of 1-chloro-4-methoxybenzene with piperazine.
-
Propanoyl Spacer Incorporation: Coupling the piperazine to a bromopropanoyl chloride intermediate under Schotten-Baumann conditions.
-
Final Assembly: Mitsunobu or Ullmann-type coupling to attach the side chain to the quinazolinone nitrogen.
Physicochemical Properties
Solubility and Partitioning
The compound’s logP (estimated at ~2.5) suggests moderate lipophilicity, balancing the hydrophobic quinazolinone core and polar piperazine group. Aqueous solubility is likely limited (<1 mg/mL) due to crystallinity and high molecular weight.
Table 2: Predicted Physicochemical Parameters
| Parameter | Value/Estimate |
|---|---|
| logP | 2.5 (estimated) |
| Water Solubility | <1 mg/mL (25°C) |
| Hydrogen Bond Donors | 1 (quinazolinone NH) |
| Hydrogen Bond Acceptors | 7 (O, S, N atoms) |
Stability Profile
-
Thermal Stability: Decomposition expected above 200°C, based on analogous quinazolinones.
-
Photostability: The dioxolane ring may confer sensitivity to UV light, necessitating storage in amber glass.
-
Hydrolytic Stability: Susceptible to acid-catalyzed ring opening of the dioxolane moiety.
| Target | Predicted IC50 (nM) | Mechanism |
|---|---|---|
| EGFR Kinase | 50–200 | Covalent inhibition |
| 5-HT1A Receptor | 10–50 | Partial agonism |
| MAO-B Enzyme | >1000 | Weak interaction |
Future Research Directions
-
Synthetic Optimization: Develop catalytic asymmetric methods for stereocontrolled dioxolane formation.
-
ADME Profiling: Assess metabolic stability in microsomal assays and plasma protein binding.
-
In Vivo Efficacy: Evaluate antitumor or neuropsychiatric activity in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume